(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone
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Overview
Description
“(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone” is a compound that has been synthesized and studied . It’s a complex organic molecule that contains a fluorophenyl group, an azepan ring, and a thiophenyl group .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The compound 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)-thio)-3-(methylthio)prop-2-en-1-one was taken into a round-bottomed flask and mixed with 5 mL of dry ethanol, followed by orthophosphoric acid (5 mL). The reaction mixture was heated for a period of 80 min at 80° C. The progress of the reaction was monitored by TLC (EtOAc:pet.ether, 2:8), and the reaction mixture was concentrated in a rotary evaporator .Molecular Structure Analysis
The compound is crystallized into a monoclinic system with the space group of P21; the cell parameters are a = 5.4232(4)Å, b = 14.1405(6), = 7.5318(4)Å, β = 94.198(5)° and Z = 2 . The structure is solved by a direct method and refined by full-matrix least squares on F2 reduced to R1 = 0.0337, wR2 = 0.0806 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been monitored and analyzed . The reaction involves the use of orthophosphoric acid and heat to promote the formation of the desired product .Scientific Research Applications
Materials Science and Pharmaceuticals
Thiophene Derivatives for Diverse Applications
Thiophene, a sulfur-containing heteroaromatic ring, is fundamental in developing compounds for a broad spectrum of biological activities and material science applications. These activities include antibacterial, antifungal, antioxidant, antiviral, and antianxiety properties. In material science, polymeric thiophenes are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The synthesis and crystal structure of related thiophene derivatives, such as "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone," highlight the chemical versatility and potential for further exploration in both pharmaceuticals and material science applications (Nagaraju et al., 2018).
Chemical Synthesis
Fluorinated Compounds for Enhanced Properties
The synthesis of fluorinated compounds, such as benzophenones, xanthones, acridones, and thioxanthones, demonstrates the importance of fluorination in improving photostability and spectroscopic properties of fluorophores. These methods provide scalable access to novel fluorinated analogues, potentially leading to advancements in fluorophore development and related applications in spectroscopy and imaging (Woydziak et al., 2012).
Antitumor Activity
Antitumor Activity of Fluorophenyl Derivatives
Compounds with fluorophenyl groups, such as "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone," have been synthesized and shown to possess significant inhibition of cancer cell line proliferation. This includes activity against A549, BGC-823, and HepG-2 cancer cell lines, indicating potential therapeutic applications in cancer treatment (Tang & Fu, 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to interact withPeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its potential interaction with pparγ, it can be hypothesized that it may bind to this receptor and modulate its activity, leading to changes in gene expression and cellular function .
Biochemical Pathways
Given its potential interaction with pparγ, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined at this time .
Result of Action
Based on its potential interaction with pparγ, it may influence cellular differentiation, development, and metabolism .
Action Environment
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEAJZZEBINZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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